Isocarbophos

説明

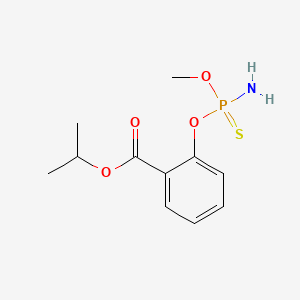

Structure

3D Structure

特性

IUPAC Name |

propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO4PS/c1-8(2)15-11(13)9-6-4-5-7-10(9)16-17(12,18)14-3/h4-8H,1-3H3,(H2,12,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVOXLJXJBQDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC=C1OP(=S)(N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042063 | |

| Record name | Isocarbophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24353-61-5 | |

| Record name | Isocarbophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24353-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocarbophos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocarbophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2-[(aminomethoxyphosphinothioyl)oxy]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCARBOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7741NPW06X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isocarbophos: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarbophos is a broad-spectrum organophosphate insecticide and acaricide.[1] As an acetylcholinesterase inhibitor, it exerts its neurotoxic effects by disrupting the normal function of the nervous system in target organisms.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile of this compound. Detailed experimental protocols for its analysis and a summary of its synthesis are also presented to support research and development activities.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 24353-61-5, is chemically known as propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate.[4] It is characterized as a colorless to pale yellow liquid with a faint odor and has limited solubility in water but is soluble in many organic solvents.[1]

Chemical Structure

The chemical structure of this compound features a chiral phosphorus atom, leading to the existence of two stereoisomers: (R)-Isocarbophos and (S)-Isocarbophos. Commercial formulations typically consist of a racemic mixture of these enantiomers.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate | [4] |

| CAS Number | 24353-61-5 | [1] |

| Molecular Formula | C11H16NO4PS | [4] |

| Molecular Weight | 289.29 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 45-49 °C | [5] |

| Boiling Point | 385.1 °C at 760 mmHg | [5] |

| Density | 1.275 g/cm³ | [5] |

| Vapor Pressure | 3.9 x 10⁻⁶ mmHg at 25°C | [5] |

| Water Solubility | 70.1 mg/L at 20°C | [6] |

| Solubility in Organic Solvents | Soluble in acetone and acetonitrile | [1][7] |

| Octanol-Water Partition Coefficient (log Kow) | 2.7 | [6] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, functions as an inhibitor of the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

The inhibitory action of this compound involves the phosphorylation of a serine residue within the active site of AChE. This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in continuous stimulation of cholinergic receptors, causing hyperactivity of the nervous system, which ultimately leads to paralysis and death of the insect.[8]

Metabolic and Degradation Pathways

The environmental fate and toxicity of this compound are influenced by its metabolism in organisms and degradation in the environment.

Biodegradation Pathway

Studies have shown that certain microorganisms, such as Arthrobacter sp., can utilize this compound as a source of carbon and phosphorus.[4][9] The primary degradation pathway involves the hydrolysis of the phosphoramidothioate linkage, followed by further breakdown of the aromatic ring.[9]

References

- 1. Acute dermal toxicities of various organophosphate insecticides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Ref: BAY 93820) [sitem.herts.ac.uk]

- 3. RTECS NUMBER-FC1925000-Chemical Toxicity Database [drugfuture.com]

- 4. This compound | C11H16NO4PS | CID 90479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. ijesd.org [ijesd.org]

- 8. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.greenbook.net [assets.greenbook.net]

Isocarbophos: A Technical Guide to its Mechanism of Action as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarbophos is a highly toxic organophosphate (OP) insecticide that exerts its primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This document provides an in-depth technical overview of the molecular mechanism by which this compound inactivates AChE. It details the kinetics of this interaction, outlines standard experimental protocols for its study, and presents visual representations of the key pathways and processes involved. The information is intended to serve as a comprehensive resource for professionals in research, toxicology, and drug development.

Introduction to this compound and Acetylcholinesterase

This compound (O-2-isopropoxycarbonylphenyl O-methyl phosphoramidothioate) is a broad-spectrum organothiophosphate insecticide.[2] Like other organophosphates, its high acute toxicity stems from its ability to disrupt nerve signal transmission.[1] The primary molecular target of this compound is acetylcholinesterase (AChE, EC 3.1.1.7), an enzyme essential for terminating nerve impulses at cholinergic synapses.[3][4]

AChE is a serine hydrolase that catalyzes the breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[5] This rapid hydrolysis is crucial for resetting the postsynaptic membrane, allowing neurons to return to their resting state after activation and ensuring the fidelity of synaptic transmission.[5][6] By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to excessive stimulation of cholinergic receptors and resulting in a state of cholinergic crisis, characterized by neuromuscular paralysis, central nervous system depression, and potentially death.[5][7]

Molecular Mechanism of AChE Inhibition

The inhibitory action of this compound, like other organophosphates, is a multi-step process that results in a stable, covalent modification of the AChE active site.

The AChE Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge and contains two main subsites:

-

Anionic Site: Binds the quaternary ammonium group of acetylcholine.

-

Esteratic Site: Contains a catalytic triad of amino acids (Serine, Histidine, and Glutamate) responsible for the hydrolysis of the ester bond in acetylcholine.[3][8]

Phosphorylation of the Catalytic Serine

This compound acts as a substrate analogue to acetylcholine, entering the active site gorge.[5] The key event in the inhibition process is the nucleophilic attack by the hydroxyl group of the catalytic serine residue (Ser203 in human AChE) on the phosphorus atom of this compound.[4][8][9] This reaction leads to the formation of a stable, covalent phosphoserine bond, effectively phosphorylating the enzyme.[8] A leaving group is displaced in the process, and the enzyme becomes inactivated.[5]

Irreversibility and "Aging"

The phosphorylation of AChE by this compound is considered practically irreversible.[5] The covalent bond formed is extremely stable, and spontaneous hydrolysis occurs at a negligible rate.[5]

This initial phosphorylated enzyme-inhibitor conjugate can, over time, undergo a secondary process known as "aging."[6][9] Aging involves the dealkylation or deamidation of the phosphoryl group attached to the serine residue. This process adds a negative charge to the phosphorus adduct, which further strengthens the bond through electrostatic repulsion, making it completely resistant to reactivation by standard medical antidotes like oximes.[6][9]

The overall mechanism results in a long-lasting, if not permanent, inactivation of the AChE molecule, requiring the synthesis of new enzyme to restore normal function.[4]

Quantitative Data on this compound-AChE Interaction

The potency of an AChE inhibitor is quantified by kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Research has shown that the two enantiomers of this compound exhibit different inhibitory potencies, a phenomenon known as stereoselectivity.[1]

Table 1: Inhibitory Potency (IC50) of this compound Enantiomers against AChE

| Compound | IC50 (µM) | Source |

| (R)-Isocarbophos | 6.179 | [1] |

| (S)-Isocarbophos | 1.753 | [1] |

IC50 values were determined against intracellular AChE activity in SH-SY5Y cells. The lower IC50 value for the (S)-enantiomer indicates significantly greater cytotoxicity and inhibitory potency compared to the (R)-enantiomer.[1]

Experimental Protocol: Determination of AChE Inhibition

The most common method for measuring AChE activity and its inhibition is the colorimetric assay developed by Ellman et al. (1961), often with modifications.[10] This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.

Materials and Reagents

-

Enzyme: Purified acetylcholinesterase (e.g., from electric eel or recombinant human).

-

Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 7.4-8.0).

-

Substrate: Acetylthiocholine (ATCh) iodide.

-

Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions prepared.

-

Instrumentation: 96-well microplate reader or spectrophotometer capable of measuring absorbance at ~412 nm.

Assay Procedure

-

Preparation: Prepare working solutions of the buffer, enzyme, substrate, and DTNB. Prepare serial dilutions of this compound.

-

Pre-incubation: In a 96-well plate, add the AChE enzyme solution, buffer, DTNB, and varying concentrations of the this compound inhibitor to the appropriate wells. Include control wells with no inhibitor and blank wells with no enzyme.

-

Incubation with Inhibitor: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate (ATCh) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (uninhibited) enzyme activity: % Inhibition = 100 * (1 - V_inhibited / V_control).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity.[10]

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H16NO4PS | CID 90479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Crystal structures of acetylcholinesterase in complex with organophosphorus compounds suggest that the acyl pocket modulates the aging reaction by precluding the formation of the trigonal bipyramidal transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Isocarbophos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocarbophos, chemically known as propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate, is an organophosphate insecticide. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, compiled from various sources. The synthesis of this compound is primarily achieved through a convergent pathway involving the preparation of two key intermediates: O,O-dimethyl phosphoramidothioate and isopropyl salicylate. This document details the experimental protocols for the synthesis of these precursors and the final condensation step to yield this compound. Quantitative data, where available, is summarized in structured tables, and the logical flow of the synthesis is illustrated with a process diagram.

Introduction

This compound is an effective insecticide belonging to the organothiophosphate class of compounds. Its synthesis involves the esterification of isopropyl salicylate with a derivative of O-methyl phosphoramidothioate. The manufacturing process can be broken down into three main stages:

-

Synthesis of Isopropyl Salicylate.

-

Synthesis of O,O-dimethyl phosphoramidothioate.

-

Condensation of the two precursors to form this compound.

This guide will provide a detailed examination of each of these stages, including reaction schemes, experimental procedures, and relevant quantitative data.

Synthesis of Precursors

Synthesis of Isopropyl Salicylate

Isopropyl salicylate is a crucial intermediate in the production of this compound. It is typically synthesized via the esterification of salicylic acid with either isopropanol or propylene.

Reaction Scheme:

Experimental Protocols:

-

Method A: Using Isopropanol

A mixture of salicylic acid and isopropanol is heated in the presence of an acid catalyst. Toluene is often used as a dehydrating agent to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Procedure: In a reactor, salicylic acid (1.0 mol), isopropanol (3.0 mol), and a catalyst (e.g., solid ferric sulfate, 6% by mass of reactants) are mixed with toluene (9 mL). The mixture is heated to reflux at approximately 100°C for 10 hours, with continuous removal of water. After the reaction is complete, the mixture is cooled, and the catalyst is filtered off. The filtrate is neutralized with a 1 mol/L sodium carbonate solution and then washed with saturated brine until neutral. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation to yield isopropyl salicylate.

-

-

Method B: Using Propylene

This method involves the direct reaction of salicylic acid with propylene under pressure.

-

Procedure: Salicylic acid and a catalyst (e.g., 98% concentrated sulfuric acid) are charged into a stainless steel reactor. The reactor is purged with propylene, and then propylene is introduced until a pressure of 1.0 MPa is reached. The mixture is heated to 110°C and allowed to react for 20 hours. After cooling and venting the excess propylene, the product is worked up as described in Method A.

-

Quantitative Data for Isopropyl Salicylate Synthesis:

| Parameter | Method A (Isopropanol) | Method B (Propylene) |

| Reactants | Salicylic Acid, Isopropanol | Salicylic Acid, Propylene |

| Catalyst | Solid Ferric Sulfate or Phosphotungstic Acid | Concentrated Sulfuric Acid |

| Temperature | ~100°C (Reflux) | 110°C |

| Pressure | Atmospheric | 1.0 MPa |

| Reaction Time | 6 - 10 hours | 20 hours |

| Yield | 93.4% - 96% | Not specified |

Synthesis of O,O-dimethyl phosphoramidothioate

O,O-dimethyl phosphoramidothioate is the second key precursor for this compound. Its synthesis is a multi-step process starting from phosphorus trichloride (PCl₃).

Reaction Scheme:

-

PCl₃ + S → PSCl₃ (Thiophosphoryl chloride)

-

PSCl₃ + CH₃OH → CH₃OP(S)Cl₂ + HCl (O-methyl phosphorodichloridothioate)

-

CH₃OP(S)Cl₂ + CH₃OH + NaOH → (CH₃O)₂P(S)Cl + NaCl + H₂O (O,O-dimethyl phosphorochloridothioate)

-

(CH₃O)₂P(S)Cl + NH₃ + NaOH → (CH₃O)₂P(S)NH₂ + NaCl + H₂O (O,O-dimethyl phosphoramidothioate)

Experimental Protocols:

-

Step 1: Synthesis of Thiophosphoryl chloride (PSCl₃)

-

Procedure: Phosphorus trichloride and sulfur are heated in a reactor. The temperature is raised from an initial reflux of 80°C to 130°C over 1-2 hours and maintained for another 2-3 hours under a nitrogen blanket. The completion of the reaction is monitored by checking the PCl₃ content (should be less than 0.5%). The crude PSCl₃ is then purified by distillation.

-

-

Step 2: Synthesis of O-methyl phosphorodichloridothioate

-

Procedure: Pre-cooled thiophosphoryl chloride is reacted with methanol. The reaction mass is washed with water to remove the by-product HCl, and the organic phase containing the product is separated.

-

-

Step 3: Synthesis of O,O-dimethyl phosphorochloridothioate

-

Procedure: O-methyl phosphorodichloridothioate is dissolved in dichloromethane (CH₂Cl₂) and cooled to -5 to 5°C. "Methyl lye" (a pre-reacted solution of methanol and sodium hydroxide) is added over 2-3 hours while maintaining the temperature. The reaction is monitored by gas chromatography. After completion, the phases are separated, and the organic phase containing the product is used in the next step.

-

-

Step 4: Synthesis of O,O-dimethyl phosphoramidothioate

-

Procedure: The dichloromethane solution of O,O-dimethyl phosphorochloridothioate is reacted with aqueous sodium hydroxide and ammonium hydroxide in a continuously stirring reactor at 40°C with a residence time of 3 hours. The organic phase is then separated and washed to give a solution of O,O-dimethyl phosphoramidothioate.

-

Quantitative Data for O,O-dimethyl phosphoramidothioate Synthesis:

| Step | Product | Yield | Purity |

| 3 | O,O-dimethyl phosphorochloridothioate | 85% - 88% | 94% - 95% |

| 4 | O,O-dimethyl phosphoramidothioate | 98% | ~93% |

Synthesis and Manufacturing of this compound

The final step in the manufacturing of this compound is the condensation of a phosphoramidothioate derivative with isopropyl salicylate. While direct reaction of O,O-dimethyl phosphoramidothioate is one possibility, a more common industrial approach for similar organophosphates involves the use of a phosphorochloridothioate intermediate.

Reaction Scheme:

(CH₃O)P(S)(NH₂)Cl + Isopropyl Salicylate → this compound + HCl (Note: The exact reacting phosphorus species may vary, but the general principle is the condensation of the two precursors.)

Experimental Protocol:

A general procedure for the synthesis of similar phosphoramidothioate esters involves the reaction of the corresponding phosphorochloridothioate with a hydroxyl compound in the presence of a base to neutralize the HCl formed.

-

Procedure: Isopropyl salicylate is dissolved in a suitable inert solvent such as toluene or dichloromethane. A base, such as triethylamine or an inorganic base like potassium carbonate, is added to the solution. O-methyl phosphoramidochloridothioate (prepared from O,O-dimethyl phosphoramidothioate) is then added dropwise to the mixture at a controlled temperature, typically between 0°C and room temperature. The reaction is stirred for several hours until completion, which can be monitored by techniques like TLC or GC. After the reaction, the mixture is washed with water to remove the salt by-product and any excess base. The organic layer is dried, and the solvent is evaporated to yield crude this compound, which can be further purified if necessary.

Quantitative Data for this compound Synthesis:

Experimental Workflow Diagram

The overall synthesis process of this compound can be visualized as a workflow diagram.

Figure 1: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process in industrial chemistry, relying on the preparation and subsequent reaction of two key intermediates. While the synthesis of the precursors, isopropyl salicylate and O,O-dimethyl phosphoramidothioate, is well-documented with specific protocols and quantitative data, the details of the final condensation step are less publicly available. This guide provides a comprehensive overview based on the available literature and general principles of organophosphate chemistry, offering a valuable resource for researchers and professionals in the field. Further investigation into proprietary industrial processes could provide more specific details on the final manufacturing step.

Isocarbophos: A Technical Guide to Its Chemical Identity, Mechanism of Action, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the organophosphate insecticide Isocarbophos. It details its chemical identifiers, primary mechanism of action through acetylcholinesterase inhibition, and its environmental biodegradation. Furthermore, this guide furnishes detailed experimental protocols for key assays relevant to its study, including acetylcholinesterase inhibition assays, residue analysis in food matrices, and the enantioselective analysis of its stereoisomers.

Core Chemical Identifiers of this compound

A summary of the key chemical identifiers for this compound is presented in the table below, providing a foundational reference for researchers.

| Identifier | Value |

| CAS Number | 24353-61-5[1][2][3][4] |

| IUPAC Name | propan-2-yl 2-[amino(methoxy)phosphinothioyl]oxybenzoate[1] |

| Chemical Formula | C₁₁H₁₆NO₄PS[1][2][3] |

| Molecular Weight | 289.29 g/mol [1][3] |

| PubChem CID | 90479[1][2] |

| SMILES String | CC(C)OC(=O)C1=CC=CC=C1OP(=S)(N)OC[1] |

| InChI Key | YFVOXLJXJBQDEF-UHFFFAOYSA-N[1] |

| Synonyms | O-Methyl O-[2-(isopropoxycarbonyl)phenyl] phosphoramidothioate, Optunal, BAY 93820[1][3] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.[6][7] The organophosphate group of this compound phosphorylates a serine residue in the active site of AChE, forming a stable, covalent bond that renders the enzyme inactive.[6][7]

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Biodegradation Pathway of this compound

In the environment, this compound can be degraded by microorganisms. For instance, Arthrobacter sp. scl-2 can utilize this compound as a source of carbon and phosphorus. The initial step in this biodegradation pathway is the hydrolysis of the phosphoramidothioate moiety by an organophosphorus hydrolase, which yields isopropyl salicylate. Subsequently, the isopropyl ester is hydrolyzed to salicylate, a more readily degradable intermediate.[8][9]

Figure 2: Biodegradation Pathway of this compound by Arthrobacter sp. scl-2.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method for determining acetylcholinesterase activity and its inhibition by this compound.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound analytical standard

-

Solvent for this compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the assay will need to be optimized.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in Tris-HCl buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 190 µL of Tris-HCl buffer.

-

Control (100% Activity): 170 µL of Tris-HCl buffer + 10 µL of solvent + 10 µL of AChE solution.

-

Test (Inhibitor): 170 µL of Tris-HCl buffer + 10 µL of this compound dilution + 10 µL of AChE solution.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of DTNB solution to all wells, followed by 10 µL of ATCI solution to initiate the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Residue Analysis of this compound in Vegetable Samples by GC-MS

This protocol outlines a general procedure for the determination of this compound residues in vegetable matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Materials:

-

Homogenizer/blender

-

Centrifuge and centrifuge tubes (50 mL)

-

Vortex mixer

-

Acetonitrile (pesticide residue grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) or C18 sorbent (optional, depending on the matrix)

-

This compound analytical standard

-

GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)

Procedure:

-

Sample Preparation (QuEChERS):

-

Homogenize a representative sample of the vegetable.

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add internal standards if used.

-

Shake vigorously for 1 minute.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE tube containing anhydrous MgSO₄ and PSA. For pigmented samples, GCB may be included. For fatty samples, C18 may be used.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

GC-MS Analysis:

-

Transfer the cleaned-up supernatant to a GC vial.

-

Inject an aliquot (e.g., 1-2 µL) into the GC-MS system.

-

Typical GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Oven Program: Start at a suitable temperature (e.g., 70°C), hold for a few minutes, then ramp to a final temperature (e.g., 280-300°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. Monitor characteristic ions for this compound for quantification and confirmation.

-

-

-

Quantification:

-

Prepare a calibration curve using matrix-matched standards or by standard addition to compensate for matrix effects.

-

Quantify the concentration of this compound in the sample based on the calibration curve.

-

Enantioselective Separation and Toxicity Testing of this compound

This protocol describes the separation of this compound enantiomers and the subsequent evaluation of their differential toxicity.[10]

Materials:

-

Racemic this compound standard

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD)

-

Circular Dichroism (CD) detector (optional, for absolute configuration)

-

Mobile phase (e.g., n-hexane/isopropanol mixture)

-

Test organisms (e.g., Daphnia magna)

-

Culture medium for the test organism

-

Standard laboratory glassware

Procedure:

-

Enantioselective Separation:

-

Develop an HPLC method for the baseline separation of the this compound enantiomers using a suitable chiral column and mobile phase. An example method uses a Chiralcel OD column with a mobile phase of n-hexane/isopropanol (90/10, v/v) at a flow rate of 0.8 mL/min.[10]

-

Collect the separated enantiomer fractions.

-

Confirm the purity of the collected fractions.

-

If a CD detector is available, the absolute configuration of the enantiomers can be determined.

-

-

Acute Toxicity Testing (Example with Daphnia magna):

-

Culture the test organisms under standard conditions.

-

Prepare a series of test solutions with varying concentrations of the racemic this compound and each individual enantiomer in the culture medium.

-

Expose a set number of organisms to each test concentration and a control (medium only) for a defined period (e.g., 48 hours).

-

Record the mortality or immobilization of the organisms at regular intervals.

-

Calculate the median lethal concentration (LC₅₀) for the racemate and each enantiomer using appropriate statistical methods (e.g., probit analysis).

-

Compare the LC₅₀ values to determine the enantioselective toxicity. Studies have shown that the enantiomers of this compound can exhibit significantly different toxicities.[10]

-

References

- 1. This compound - enviPath Visualization [osbornelab.manchester.edu]

- 2. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Single and joint acute toxicity of this compound enantiomers to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Acute Oral Toxicity of Isocarbophos in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocarbophos is a broad-spectrum organophosphate insecticide characterized by its high acute oral toxicity in mammals. As an irreversible acetylcholinesterase inhibitor, its mechanism of action leads to a cascade of neurological and physiological effects. This technical guide provides a comprehensive overview of the acute oral toxicity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its toxicological profile to support research and development activities.

Quantitative Toxicity Data

The acute oral toxicity of a substance is quantitatively expressed by the median lethal dose (LD50), which represents the single dose of a substance that causes the death of 50% of a group of test animals. The following table summarizes the available acute oral LD50 values for this compound in various mammalian species.

Table 1: Acute Oral LD50 Values for this compound in Mammalian Species

| Species | Strain | Sex | Route of Administration | Vehicle | LD50 (mg/kg) | 95% Confidence Interval |

| Rat | Wistar | Male | Oral | Not Specified | 47 | 40-55 |

| Rat | Wistar | Female | Oral | Not Specified | 52 | 42-65 |

| Mouse | Not Specified | Not Specified | Oral | Not Specified | 30 | Not Specified |

| Guinea Pig | Not Specified | Male | Oral | Not Specified | 120 | Not Specified |

Note: Data is compiled from various sources. The level of detail regarding experimental conditions, such as the vehicle used, may vary between studies.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism underlying the toxicity of this compound is the inhibition of the enzyme acetylcholinesterase (AChE). In a healthy nervous system, AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

This compound irreversibly binds to the active site of AChE, rendering the enzyme non-functional. This leads to the accumulation of acetylcholine at cholinergic synapses, resulting in the continuous and excessive stimulation of both muscarinic and nicotinic acetylcholine receptors. This overstimulation disrupts normal nerve impulse transmission in both the central and peripheral nervous systems, leading to a condition known as a "cholinergic crisis," which manifests as a wide array of severe clinical signs.

Signaling Pathway of this compound Toxicity

The following diagram illustrates the molecular and physiological cascade initiated by this compound exposure.

Experimental Protocols for Acute Oral Toxicity Assessment

The determination of the acute oral toxicity of this compound in mammalian models is conducted in accordance with internationally recognized guidelines, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The most pertinent guidelines include OECD 401 (Acute Oral Toxicity), 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure). Below is a detailed methodology representative of these protocols.

Animal Model and Husbandry

-

Species and Strain: The albino rat (e.g., Wistar or Sprague-Dawley strains) is the preferred species. Mice are also commonly used.

-

Source and Quality: Healthy, young adult animals are sourced from a reputable breeder. They are typically nulliparous and non-pregnant females.

-

Acclimation: A minimum 5-day acclimation period to the laboratory environment is mandatory before the study commences.

-

Housing Conditions:

-

Temperature: 22 ± 3°C

-

Humidity: 30-70%

-

Lighting: 12-hour light/dark cycle

-

Caging: Animals may be group-caged by sex and dose, but with sufficient space to permit clear observation of each individual.

-

-

Diet: Standard laboratory chow and drinking water are provided ad libitum, except for a brief fasting period prior to dosing.

Test Substance and Administration

-

Test Article: this compound (technical grade).

-

Vehicle: The choice of vehicle is contingent on the solubility of this compound. Corn oil is a common vehicle for lipophilic substances. The toxicological properties of the vehicle must be well-established.

-

Preparation: The test article is formulated to the desired concentrations on the day of dosing.

-

Administration: A single dose is administered to each animal via oral gavage. The volume should not exceed 1 mL/100g of body weight for an oily vehicle in rodents.

-

Fasting: Food, but not water, is withheld overnight for rats (3-4 hours for mice) before dosing. Food is returned 3-4 hours post-dosing.

Dosing and Observation

-

Dose Selection: A stepwise procedure is employed, starting with a dose expected to produce some signs of toxicity. Given the high toxicity of this compound, a low starting dose is warranted.

-

Observation Period: Animals are observed for a total of 14 days following administration.

-

Clinical Observations:

-

Frequency: Observations are made at least once during the first 30 minutes, periodically during the first 24 hours (with particular attention in the first 4 hours), and daily thereafter.

-

Parameters: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Specific attention is given to tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[1]

-

-

Body Weight: Individual body weights are recorded just before dosing, weekly thereafter, and at the time of death or euthanasia.

-

Mortality: The number of mortalities is recorded, and the time of death is noted.

Pathology

-

Histopathology: Microscopic examination of organs showing evidence of gross pathology may be conducted to identify target organs of toxicity.

Experimental Workflow

The following diagram provides a visual representation of the key stages in an acute oral toxicity study.

Logical Progression of Toxic Effects

The toxicological effects of this compound follow a clear and logical sequence from initial exposure to the ultimate outcome. This progression is depicted in the diagram below.

References

Ecotoxicity of Isocarbophos in Avian Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative ecotoxicity data for Isocarbophos in avian species is limited in publicly available literature. This guide provides available information on this compound and supplements it with data from other organophosphate insecticides with a similar mode of action to provide a comprehensive overview of the potential risks.

Executive Summary

This compound is an organophosphate insecticide known to be an acetylcholinesterase (AChE) inhibitor.[1][2][3] While specific data on its direct impact on various avian species is scarce, its classification as an organophosphate raises significant concerns due to the known high toxicity of this chemical class to birds.[1][2][4] This technical guide synthesizes the available information on this compound and provides a broader context of organophosphate ecotoxicity in avian species. It details standardized experimental protocols for assessing avian toxicity and outlines the key mechanism of action. The included data tables, while not specific to this compound, offer a comparative look at the toxicity of other organophosphates, thereby serving as a crucial reference for risk assessment and future research directions.

Introduction to this compound

This compound is a broad-spectrum organophosphate insecticide.[1][2] Like other compounds in its class, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] This enzyme is critical for the proper functioning of the nervous system in both insects and vertebrates. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve fibers, which can cause a range of toxic effects, from sublethal behavioral changes to mortality.[2][5]

Quantitative Ecotoxicity Data

A comprehensive search of scientific literature and regulatory databases yielded limited specific quantitative ecotoxicity data for this compound in avian species. A single acute oral LD50 value of 5 mg/kg for birds has been reported, but the specific species and experimental conditions were not detailed.

To provide a comparative framework for the potential toxicity of this compound, the following tables summarize acute and chronic toxicity data for other widely studied organophosphate insecticides in two standard avian test species: the Northern Bobwhite (Colinus virginianus) and the Mallard duck (Anas platyrhynchos).

Table 1: Acute Oral Toxicity (LD50) of Selected Organophosphate Insecticides in Avian Species

| Chemical | Species | LD50 (mg/kg body weight) | Purity (%) | Reference |

| Chlorpyrifos | Colinus virginianus | 11.8 | 97.1 | U.S. EPA ECOTOX |

| Chlorpyrifos | Anas platyrhynchos | 75.8 | 97.1 | U.S. EPA ECOTOX |

| Diazinon | Colinus virginianus | 10.0 | 97.7 | U.S. EPA ECOTOX |

| Diazinon | Anas platyrhynchos | 3.5 | 87.0 | U.S. EPA ECOTOX |

| Malathion | Colinus virginianus | 1485 | 95.0 | U.S. EPA ECOTOX |

| Malathion | Anas platyrhynchos | 1485 | 95.0 | U.S. EPA ECOTOX |

| Parathion | Colinus virginianus | 12.4 | Technical | U.S. EPA ECOTOX |

| Parathion | Anas platyrhynchos | 2.0 | Technical | U.S. EPA ECOTOX |

Table 2: Dietary Toxicity (LC50) of Selected Organophosphate Insecticides in Avian Species

| Chemical | Species | LC50 (ppm in diet) | Purity (%) | Reference |

| Chlorpyrifos | Colinus virginianus | 201 | 97.1 | U.S. EPA ECOTOX |

| Chlorpyrifos | Anas platyrhynchos | 140 | 97.1 | U.S. EPA ECOTOX |

| Diazinon | Colinus virginianus | 342 | 97.7 | U.S. EPA ECOTOX |

| Diazinon | Anas platyrhynchos | 239 | 87.0 | U.S. EPA ECOTOX |

| Malathion | Colinus virginianus | >5000 | 95.0 | U.S. EPA ECOTOX |

| Malathion | Anas platyrhynchos | >5000 | 95.0 | U.S. EPA ECOTOX |

| Parathion | Colinus virginianus | 200 | Technical | U.S. EPA ECOTOX |

| Parathion | Anas platyrhynchos | 250 | Technical | U.S. EPA ECOTOX |

Table 3: Reproductive Toxicity of Selected Organophosphate Insecticides in Avian Species

| Chemical | Species | Endpoint | Value (ppm in diet) | Effect | Reference |

| Chlorpyrifos | Colinus virginianus | NOAEL | 60 | No effect on reproduction | U.S. EPA ECOTOX |

| Chlorpyrifos | Colinus virginianus | LOAEL | 125 | Reduced eggshell thickness | U.S. EPA ECOTOX |

| Malathion | Anas platyrhynchos | NOAEL | 1000 | No effect on reproduction | U.S. EPA ECOTOX |

| Malathion | Anas platyrhynchos | LOAEL | 3000 | Reduced hatchling survival | U.S. EPA ECOTOX |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

Caption: Acetylcholinesterase inhibition by this compound.

Experimental Protocols

Standardized protocols are essential for assessing the ecotoxicity of chemicals in avian species. The following sections detail the methodologies for key experiments.

Avian Acute Oral Toxicity Test (OECD TG 223)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

-

Test Species: Typically Northern Bobwhite (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Animal Housing: Birds are housed in cages under controlled temperature, humidity, and lighting conditions.

-

Dose Administration: The test substance is administered directly into the crop or esophagus using gavage. A range of dose levels is used to determine the dose-response relationship.

-

Observation Period: Birds are observed for at least 14 days for signs of toxicity and mortality.

-

Data Collection: Observations of clinical signs, body weight changes, and food consumption are recorded. A post-mortem examination is conducted on all birds.

-

Endpoint: The LD50, the dose estimated to be lethal to 50% of the test population, is calculated.

Caption: Workflow for an avian acute oral toxicity test.

Avian Dietary Toxicity Test (OECD TG 205)

This test evaluates the toxicity of a substance when administered to birds in their diet over a short period.

Methodology:

-

Test Species: Typically young Northern Bobwhite (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Animal Housing: Birds are housed in groups in pens with ad libitum access to food and water.

-

Diet Preparation: The test substance is mixed into the feed at various concentrations.

-

Exposure Period: Birds are fed the treated diet for 5 days, followed by a 3-day observation period on a clean diet.

-

Data Collection: Daily observations for mortality and signs of toxicity. Food consumption and body weight are measured.

-

Endpoint: The LC50, the dietary concentration estimated to be lethal to 50% of the test population, is determined.

References

- 1. This compound (Ref: BAY 93820) [sitem.herts.ac.uk]

- 2. Organophosphate Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]

- 3. This compound | C11H16NO4PS | CID 90479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sublethal effects of early-life exposure to common and emerging contaminants in birds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. poultrydvm.com [poultrydvm.com]

Isocarbophos Degradation in Soil Environments: A Technical Guide

Affiliation: Google Research

Abstract

Isocarbophos, a widely utilized organophosphorus insecticide, poses environmental concerns due to its persistence and moderate toxicity. Understanding its degradation pathway in soil is crucial for environmental risk assessment and the development of bioremediation strategies. This technical guide provides a comprehensive overview of the microbial and abiotic degradation pathways of this compound in soil environments. It synthesizes data on degradation kinetics, details key experimental protocols for studying its fate, and visualizes the core metabolic pathways and influencing factors. This document is intended for researchers, environmental scientists, and professionals involved in pesticide management and soil remediation.

Introduction

This compound (O-2-isopropoxycarbonylphenyl O-methyl phosphoramidothioate) is an effective organophosphorus insecticide and acaricide used to control a variety of agricultural pests.[1] Its application, however, has led to environmental pollution in some areas, necessitating a thorough understanding of its fate and persistence in soil ecosystems.[2] The degradation of pesticides in soil is a complex process governed by a combination of biotic and abiotic factors, including microbial activity, soil composition, pH, and temperature.[3] This guide focuses on the specific pathways through which this compound is broken down, the key metabolites formed, and the methodologies used to investigate these processes.

Core Degradation Pathways

The dissipation of this compound from soil occurs through two primary mechanisms: microbial degradation and abiotic degradation. Evidence strongly suggests that microbial activity is the principal driver of its breakdown in natural soil environments.[2]

Microbial Degradation

Soil microorganisms, particularly bacteria, play a pivotal role in the detoxification of this compound.[1][2] Strains capable of utilizing the pesticide as a sole source of carbon and phosphorus have been isolated and characterized.[2]

A key organism in this compound metabolism is Arthrobacter sp. scl-2, a highly effective degrading strain isolated from contaminated soil.[2] The metabolic pathway in this bacterium involves a series of enzymatic reactions that break down the complex this compound molecule into simpler compounds that can enter central metabolic pathways.[1][2]

The established microbial degradation pathway is as follows:

-

Hydrolysis to Isopropyl Salicylate: The initial and rate-limiting step is the hydrolysis of the phosphoramidothioate bond by an organophosphorus hydrolase enzyme. This reaction cleaves the phosphorus-containing moiety, yielding isopropyl salicylate .[1]

-

Hydrolysis to Salicylate: An esterase then hydrolyzes the isopropyl ester group of isopropyl salicylate to produce salicylate (salicylic acid), a common metabolic intermediate in many bacteria.[1][2]

-

Conversion to Gentisate: Salicylate is further hydroxylated to form gentisate .[2]

-

Ring Cleavage and Central Metabolism: The aromatic ring of gentisate is cleaved by gentisate 1,2-dioxygenase, leading to the formation of maleylpyruvate. This is subsequently converted via fumarylpyruvate into pyruvate and fumarate , which are fundamental components of the citric acid cycle.[2]

Another significant metabolite identified in soil is This compound oxon , the oxygen analog of the parent compound.[4] This transformation involves the oxidative desulfuration of the P=S bond to a P=O bond, a reaction also common for phosphorothioate pesticides.

Abiotic Degradation

While microbial action is dominant, abiotic processes contribute to the degradation of this compound. The primary abiotic mechanism is hydrolysis , the chemical breakdown of the compound by reaction with water. The rate of hydrolysis is significantly influenced by soil pH.[1][3] Like many organophosphates, this compound is more susceptible to hydrolysis under alkaline conditions. Photodegradation , or breakdown by sunlight, can also occur, but its contribution is generally limited in soil environments due to the lack of light penetration into the soil matrix.[3]

Quantitative Degradation Data

The rate of this compound degradation varies significantly depending on soil type, microbial population, and environmental conditions.[2][3] The persistence of a pesticide is often expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate.[5]

Table 1: Microbial Degradation Rate

| Microorganism | Initial Concentration | Time to Non-detectable Level | Reference |

|---|

| Arthrobacter sp. scl-2 | 100 mg/L (in cell culture) | 18 hours |[2] |

Table 2: Enantioselective Degradation of rac-Isocarbophos in Different Soils

| Soil Type | Condition | Degradation Behavior | Enantiomer Fraction (EF) Trend | Reference |

|---|---|---|---|---|

| Changchun | Native | Not enantioselective | ~0.5 | [2] |

| Hangzhou | Native | Enantioselective | S-(+)-isocarbophos enriched | [2] |

| Zhengzhou | Native | Enantioselective | S-(+)-isocarbophos enriched | [2] |

| All Types | Sterilized | Not enantioselective | ~0.5 |[2] |

Note: Enantioselective degradation in native Hangzhou and Zhengzhou soils indicates that specific microbial communities preferentially degrade one enantiomer over the other. The lack of enantioselectivity in sterilized soil confirms that this is a microbially-driven process.[2]

Key Experimental Protocols

Investigating the degradation of this compound requires robust experimental designs and sensitive analytical techniques.

Soil Degradation and Metabolite Identification Study

This protocol outlines a typical laboratory experiment to assess degradation kinetics and identify metabolites in soil.

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a relevant agricultural field.

-

Air-dry the soil, remove debris, and sieve through a 2 mm mesh.

-

Characterize soil properties (pH, organic matter content, texture).

-

For abiotic control, sterilize a portion of the soil (e.g., by autoclaving).

-

-

Incubation Experiment:

-

Weigh prepared soil samples (e.g., 50 g) into sterile flasks.

-

Fortify the soil with a standard solution of this compound to achieve a target concentration (e.g., 5 mg/kg).

-

Adjust soil moisture to a specific level (e.g., 60% of water holding capacity).

-

Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

-

Collect triplicate samples from both native and sterilized soils at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30 days).

-

-

Extraction and Analysis:

-

Extract this compound and its metabolites from the soil samples. A common method is extraction with acetonitrile followed by a clean-up step if necessary (e.g., using a C18 solid-phase extraction column for water samples).[2][4]

-

Analyze the extracts using chiral Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to quantify the enantiomers of this compound and its metabolites like this compound oxon.[2][4]

-

Analytical Methodology Details

-

Chromatography: Enantioselective separation is critical for studying chiral pesticides. A commonly used column is an amylose tris(3,5-dimethylphenylcarbamate) chiral column.[2] For simultaneous analysis of this compound and this compound oxon, a Chiralpak AD-3R column can be effective.[4]

-

Mobile Phase: A typical mobile phase for chiral separation consists of an organic solvent like acetonitrile and an aqueous buffer, such as ammonium acetate with formic acid.[2]

-

Detection: Tandem mass spectrometry (MS/MS) provides the high sensitivity and specificity required for detecting and quantifying pesticide residues and their metabolites at low concentrations in complex soil matrices.[2]

Factors Influencing Degradation

The rate and pathway of this compound degradation are not constant but are influenced by a web of interconnected factors.

-

Microbial Community: The presence, diversity, and adaptation of soil microorganisms are the most critical factors. Soils with a history of pesticide exposure may exhibit enhanced microbial degradation due to the acclimatization of the microbial community.[3]

-

Soil Properties:

-

Environmental Conditions:

Conclusion

The degradation of this compound in soil is a multifaceted process predominantly driven by microbial metabolism. The primary pathway involves hydrolysis to isopropyl salicylate and then salicylate, which is further broken down via the gentisate pathway into compounds of central metabolism. Abiotic hydrolysis also contributes to its dissipation, particularly in alkaline soils. The persistence of this compound is highly variable and depends on the specific microbial community present, soil physicochemical properties, and ambient environmental conditions. Enantioselective degradation is a key feature in some soils, highlighting the specificity of the microbial enzymes involved. A comprehensive understanding of these degradation dynamics, supported by robust analytical methodologies like chiral LC-MS/MS, is essential for predicting the environmental fate of this compound and developing effective strategies for the remediation of contaminated sites.

References

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective analysis and degradation studies of this compound in soils by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous enantioselective determination of this compound and its main metabolite this compound oxon in rice, soil, and water by chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. mdpi.com [mdpi.com]

- 7. The influence of different soil types in the pesticide residue analysis method performance - DBGPrints Repository [eprints.dbges.de]

Isocarbophos: A Potential Endocrine Disruptor? An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential for the organophosphate insecticide isocarbophos to act as an endocrine disruptor. It is important to note that while the endocrine-disrupting effects of several organophosphate pesticides have been documented, specific research on this compound in this context is limited. This guide synthesizes available information on organophosphates as a class and outlines the established experimental protocols necessary to definitively assess the endocrine-disrupting potential of this compound. The information presented herein is intended to guide future research and risk assessment efforts.

Executive Summary

This compound, a broad-spectrum organophosphate insecticide, is primarily recognized for its neurotoxicity through the inhibition of acetylcholinesterase. However, the broader class of organophosphate pesticides has been implicated in endocrine disruption, raising concerns about the potential for this compound to interfere with hormonal signaling pathways.[1] Endocrine-disrupting chemicals (EDCs) can alter the normal functioning of the endocrine system, leading to adverse effects on development, reproduction, and metabolism.[2][3] This technical guide explores the potential mechanisms by which this compound could act as an endocrine disruptor, details the experimental methodologies required for its assessment, and presents a framework for future research. While direct evidence for this compound is scarce, this document serves as a critical resource for stimulating and directing the necessary investigations into its endocrine-disrupting capabilities.

Introduction to this compound and Endocrine Disruption

This compound is an organothiophosphate insecticide used to control a variety of agricultural pests. Its primary mode of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.

The endocrine system, a complex network of glands and hormones, regulates a vast array of physiological processes. Endocrine disruptors are exogenous substances that interfere with any aspect of hormone action, including synthesis, secretion, transport, binding, action, or elimination.[3] Concerns about pesticide-induced endocrine disruption have grown, with studies linking exposure to various pesticides with reproductive and developmental abnormalities.[4] Given that other organophosphates have demonstrated endocrine-disrupting properties, it is crucial to evaluate the potential for this compound to exert similar effects.[1]

Potential Endocrine-Disrupting Mechanisms of this compound

Based on the known mechanisms of other organophosphate pesticides, this compound could potentially disrupt the endocrine system through several pathways:

-

Interaction with Steroid Receptors: this compound or its metabolites may bind to estrogen receptors (ERs) and androgen receptors (ARs), acting as either agonists or antagonists.[5] This can lead to inappropriate activation or inhibition of hormone-responsive genes.

-

Alteration of Steroidogenesis: The production of steroid hormones, such as estrogens and androgens, is a complex process involving a series of enzymatic reactions. This compound could inhibit key enzymes in this pathway, such as aromatase (CYP19), which converts androgens to estrogens.[6]

-

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: This axis is the central regulator of reproduction. Organophosphates have been shown to affect the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH), which can lead to reproductive dysfunction.

-

Interference with Thyroid Hormone Homeostasis: The thyroid gland is essential for metabolism and development. Some pesticides can interfere with thyroid hormone synthesis, transport, and metabolism.[7][8] A metabolite of some organophosphates, diethyl phosphate (DEP), has been shown to interact with proteins involved in thyroid hormone functions in silico and in vivo.[9]

Experimental Protocols for Assessing Endocrine Disruption

A tiered approach is typically used to screen for and characterize endocrine-disrupting chemicals.[10][11] This involves a series of in vitro and in vivo assays.

In Vitro Assays

In vitro assays are essential for initial screening and mechanistic studies. They are generally rapid, cost-effective, and can minimize the use of animals.

These assays determine the ability of a chemical to bind to a specific hormone receptor.

Experimental Protocol: Estrogen Receptor (ER) Competitive Binding Assay

-

Preparation of Receptor Source: Rat uterine cytosol is commonly used as a source of estrogen receptors.[12] Uteri from ovariectomized rats are homogenized in a buffer to isolate the cytosolic fraction containing the ERs.

-

Competitive Binding Reaction: A constant concentration of a radiolabeled ligand (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the test chemical (this compound).

-

Separation of Bound and Unbound Ligand: Unbound ligand is removed, typically by dextran-coated charcoal adsorption.

-

Quantification: The amount of radiolabeled ligand bound to the receptor is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This is used to calculate the relative binding affinity (RBA) compared to a reference estrogen.

Table 1: Representative Data from an Estrogen Receptor Binding Assay

| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%) |

| 17β-Estradiol | 1.5 | 100 |

| This compound | To be determined | To be determined |

| Weak Estrogen | 500 | 0.3 |

| Non-binder | >10,000 | <0.01 |

Note: This table presents hypothetical data to illustrate the expected outcomes.

These assays measure the ability of a chemical to activate or inhibit gene expression through a hormone receptor.

Experimental Protocol: Androgen Receptor (AR) Transactivation Assay

-

Cell Culture: A cell line (e.g., human breast cancer cells, MCF-7, or Chinese hamster ovary cells, CHO) is stably transfected with a plasmid containing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Chemical Exposure: The cells are exposed to varying concentrations of the test chemical (this compound) in the presence or absence of a known androgen (e.g., dihydrotestosterone, DHT).

-

Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured.

-

Data Analysis: An increase in reporter activity indicates agonistic effects, while a decrease in DHT-induced activity suggests antagonistic effects.

Table 2: Representative Data from an Androgen Receptor Transactivation Assay

| Treatment | Concentration (µM) | Luciferase Activity (Fold Induction) | Agonist/Antagonist Effect |

| Vehicle Control | - | 1.0 | - |

| Dihydrotestosterone (DHT) | 0.1 | 10.0 | Agonist |

| This compound | 10 | To be determined | To be determined |

| This compound + DHT | 10 + 0.1 | To be determined | To be determined |

| Known Antagonist + DHT | 1 + 0.1 | 2.5 | Antagonist |

Note: This table presents hypothetical data to illustrate the expected outcomes.

These assays assess the effect of a chemical on the production of steroid hormones.

Experimental Protocol: H295R Steroidogenesis Assay

-

Cell Culture: The human adrenocortical carcinoma cell line H295R is used as it expresses most of the key enzymes required for steroidogenesis.[13]

-

Chemical Exposure: The cells are exposed to varying concentrations of the test chemical (this compound).

-

Hormone Quantification: After incubation, the culture medium is collected, and the concentrations of various steroid hormones (e.g., progesterone, testosterone, estradiol) are measured using techniques like ELISA or LC-MS/MS.

-

Data Analysis: Changes in hormone levels compared to control cultures indicate an effect on steroidogenesis.

Table 3: Representative Data from an H295R Steroidogenesis Assay

| Treatment | Concentration (µM) | Testosterone (ng/mL) | Estradiol (pg/mL) | Effect on Steroidogenesis |

| Vehicle Control | - | 5.0 | 100 | - |

| This compound | 10 | To be determined | To be determined | To be determined |

| Known Aromatase Inhibitor | 1 | 8.0 | 20 | Aromatase Inhibition |

Note: This table presents hypothetical data to illustrate the expected outcomes.

This assay specifically measures the inhibition of the aromatase enzyme.

Experimental Protocol: Human Recombinant Aromatase Assay

-

Enzyme Source: Microsomes from cells expressing human recombinant aromatase (CYP19) are used.[14]

-

Enzymatic Reaction: The enzyme is incubated with a substrate (e.g., [³H]-androstenedione) in the presence of varying concentrations of the test chemical (this compound).

-

Product Quantification: The conversion of the substrate to the product (estrone) is measured by quantifying the release of ³H₂O.

-

Data Analysis: The concentration of the test chemical that inhibits 50% of the enzyme activity (IC50) is determined.

Table 4: Representative Data from an Aromatase Activity Assay

| Compound | IC50 (µM) |

| Letrozole (positive control) | 0.01 |

| This compound | To be determined |

| Inactive Compound | >100 |

Note: This table presents hypothetical data to illustrate the expected outcomes.

In Vivo Assays

In vivo assays are necessary to confirm the effects observed in vitro and to assess the integrated response of a whole organism.

This assay is used to detect estrogenic and anti-estrogenic activity.

Experimental Protocol:

-

Animal Model: Immature or ovariectomized adult female rats are used.

-

Dosing: The animals are dosed with the test chemical (this compound) for three consecutive days.

-

Endpoint Measurement: On the fourth day, the animals are euthanized, and the uterus is removed and weighed.

-

Data Analysis: An increase in uterine weight compared to the control group indicates an estrogenic effect. A co-treatment with a known estrogen can be used to assess anti-estrogenic activity.

This assay is used to detect androgenic and anti-androgenic activity.

Experimental Protocol:

-

Animal Model: Castrated immature male rats are used.

-

Dosing: The animals are dosed with the test chemical (this compound) for ten consecutive days.

-

Endpoint Measurement: On the eleventh day, the animals are euthanized, and the weights of five androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, glans penis, and Cowper's glands) are measured.

-

Data Analysis: An increase in the weight of these tissues indicates an androgenic effect. A co-treatment with a known androgen can be used to assess anti-androgenic activity.

Developmental toxicity studies in animal models like zebrafish or rats can reveal adverse effects on reproduction and development that may be linked to endocrine disruption.[15][16]

Experimental Protocol: Zebrafish Embryo Toxicity Test

-

Exposure: Zebrafish embryos are exposed to a range of concentrations of the test chemical (this compound) from shortly after fertilization.

-

Endpoint Assessment: Over a period of several days, various developmental endpoints are observed, including mortality, hatching rate, malformations (e.g., pericardial edema, yolk sac edema, spinal curvature), and behavioral changes.

-

Data Analysis: The concentration-response relationships for these endpoints are determined.

Signaling Pathways and Experimental Workflows

Caption: Potential pathways of this compound-induced endocrine disruption.

Caption: Tiered experimental workflow for assessing endocrine disruption.

Data Gaps and Future Research Directions

The most significant data gap is the lack of studies specifically investigating the endocrine-disrupting potential of this compound. Future research should prioritize the following:

-

Comprehensive In Vitro Screening: this compound and its major metabolites should be systematically evaluated using the in vitro assays described in this guide to determine their ability to interact with estrogen, androgen, and thyroid pathways, and to alter steroidogenesis.

-

In Vivo Confirmation Studies: Positive findings from in vitro assays should be followed up with in vivo studies, such as the uterotrophic and Hershberger assays, to confirm endocrine-disrupting effects in a whole-organism context.

-

Developmental and Reproductive Toxicity Studies: Well-designed developmental and reproductive toxicity studies are needed to assess the potential for this compound to cause adverse effects on these sensitive endpoints.

-

Mixture Effects: In the real world, exposure to multiple pesticides is common. Research into the combined endocrine-disrupting effects of this compound with other pesticides is warranted.

Conclusion

While this compound is a well-characterized neurotoxicant, its potential as an endocrine disruptor remains largely unexplored. Based on the evidence from other organophosphate pesticides, there is a clear rationale for investigating the endocrine-disrupting properties of this compound. This technical guide provides a comprehensive framework for conducting such an investigation, from initial in vitro screening to in vivo confirmation. The generation of robust scientific data on the endocrine-disrupting potential of this compound is essential for a thorough risk assessment and to ensure the protection of human and environmental health. The methodologies and conceptual frameworks presented here are intended to catalyze and guide the necessary research in this critical area.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Endocrine Disruptor Pesticides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. food.dtu.dk [food.dtu.dk]

- 5. Assessment of the endocrine-disrupting effects of organophosphorus pesticide triazophos and its metabolites on endocrine hormones biosynthesis, transport and receptor binding in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of aromatase activity and mRNA by various selected pesticides in the human choriocarcinoma JEG-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pesticides With Potential Thyroid Hormone-Disrupting Effects: A Review of Recent Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pesticides With Potential Thyroid Hormone-Disrupting Effects: A Review of Recent Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. epa.gov [epa.gov]

- 15. Isoprocarb induces acute toxicity in developing zebrafish embryos through vascular malformation [e-jarb.org]

- 16. Frontiers | Evaluation of the Developmental Toxicity Induced by E804 in Zebrafish Embryos [frontiersin.org]

Enantioselective Bioactivity of Isocarbophos Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction